molecular formula C17H20N4O3S B4285146 METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4285146
M. Wt: 360.4 g/mol
InChI Key: QFDSGZBHHJMYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, piperazine-containing molecules, and pyridine-based compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • Piperazine-1-carboxylate derivatives
  • Pyridine-3-carboxylate derivatives

Uniqueness

Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-16(22)15-14(4-11-25-15)19-17(23)21-9-7-20(8-10-21)12-13-2-5-18-6-3-13/h2-6,11H,7-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSGZBHHJMYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

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